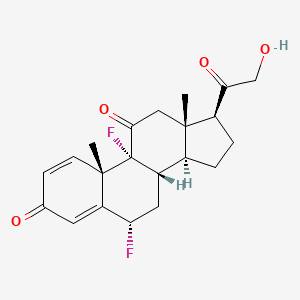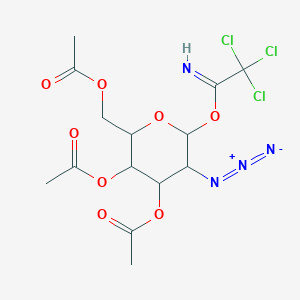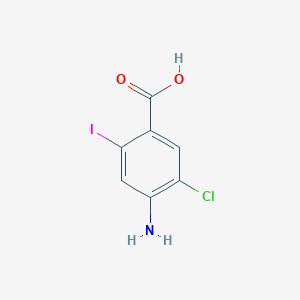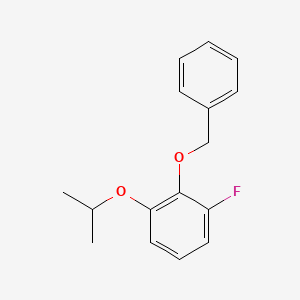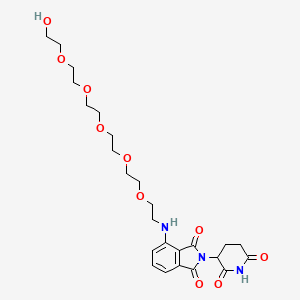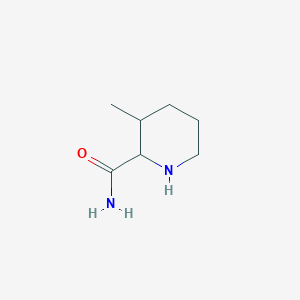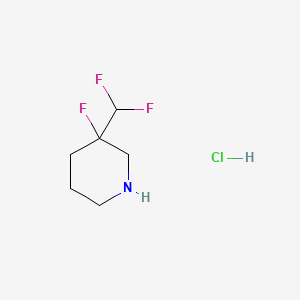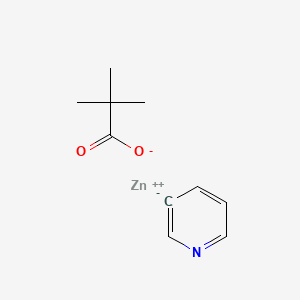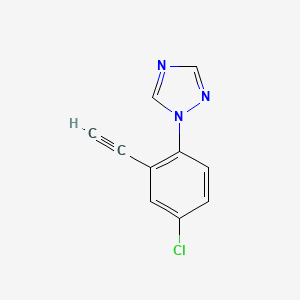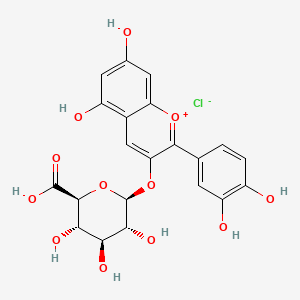
Cyanidin-3-O-glucuronide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyanidin-3-O-glucuronide is a naturally occurring anthocyanin, a type of flavonoid pigment found in various fruits and vegetables. It is known for its vibrant red to blue coloration, which contributes to the colors of many berries, red cabbage, and other plants. This compound is recognized for its antioxidant properties and potential health benefits, including anti-inflammatory and anti-cancer effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyanidin-3-O-glucuronide can be synthesized through enzymatic reactions involving cyanidin and glucuronic acid. The process typically involves the use of glycosyltransferase enzymes that facilitate the attachment of glucuronic acid to the cyanidin molecule. This reaction is carried out under controlled conditions, including specific pH levels and temperatures to optimize enzyme activity.
Industrial Production Methods
Industrial production of this compound often involves the extraction of anthocyanins from natural sources such as berries, followed by purification processes. Techniques such as high-performance liquid chromatography (HPLC) are used to isolate and purify the compound. Advances in biotechnology have also enabled the production of this compound using genetically engineered microorganisms that express the necessary enzymes for its biosynthesis.
Chemical Reactions Analysis
Types of Reactions
Cyanidin-3-O-glucuronide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidative products.
Reduction: Reduction reactions can convert the compound into its corresponding leucoanthocyanin form.
Substitution: Substitution reactions may involve the replacement of functional groups on the anthocyanin structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically used under acidic conditions.
Reduction: Reducing agents such as sodium borohydride are used under mild conditions to prevent degradation of the anthocyanin structure.
Substitution: Reagents like diazonium salts can be used for substitution reactions, often carried out in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Quinones and other oxidative derivatives.
Reduction: Leucoanthocyanins.
Substitution: Various substituted anthocyanin derivatives depending on the reagents used.
Scientific Research Applications
Cyanidin-3-O-glucuronide has a wide range of scientific research applications:
Chemistry: Used as a natural dye and pH indicator due to its color-changing properties in different pH environments.
Biology: Studied for its role in plant pigmentation and its effects on plant physiology.
Medicine: Investigated for its potential therapeutic effects, including antioxidant, anti-inflammatory, and anti-cancer properties. It has shown promise in protecting against oxidative stress and reducing the risk of chronic diseases.
Industry: Utilized in the food and beverage industry as a natural colorant and in cosmetics for its pigmentation properties.
Mechanism of Action
Cyanidin-3-O-glucuronide exerts its effects primarily through its antioxidant activity. It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. The compound also modulates various signaling pathways, including the activation of adenosine monophosphate-activated protein kinase (AMPK), which plays a role in energy metabolism and cellular stress responses. Additionally, it influences the expression of genes involved in inflammation and apoptosis, contributing to its anti-inflammatory and anti-cancer effects.
Comparison with Similar Compounds
Cyanidin-3-O-glucuronide is similar to other anthocyanins such as cyanidin-3-O-glucoside, peonidin-3-O-glucoside, and malvidin-3-O-glucoside. it is unique in its specific glucuronic acid moiety, which may influence its solubility, stability, and bioavailability. Compared to its counterparts, this compound may exhibit different pharmacokinetic properties and biological activities, making it a distinct compound of interest in both research and industrial applications.
List of Similar Compounds
- Cyanidin-3-O-glucoside
- Peonidin-3-O-glucoside
- Malvidin-3-O-glucoside
- Delphinidin-3-O-glucoside
- Pelargonidin-3-O-glucoside
This compound stands out due to its unique glucuronic acid component, which may offer distinct advantages in terms of health benefits and applications.
Properties
CAS No. |
683208-13-1 |
|---|---|
Molecular Formula |
C21H19ClO12 |
Molecular Weight |
498.8 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid;chloride |
InChI |
InChI=1S/C21H18O12.ClH/c22-8-4-11(24)9-6-14(32-21-17(28)15(26)16(27)19(33-21)20(29)30)18(31-13(9)5-8)7-1-2-10(23)12(25)3-7;/h1-6,15-17,19,21,26-28H,(H4-,22,23,24,25,29,30);1H/t15-,16-,17+,19-,21+;/m0./s1 |
InChI Key |
ZVTDPGYQESCLRY-ZKWAOETCSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O)O)O)O.[Cl-] |
Canonical SMILES |
C1=CC(=C(C=C1C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)C(=O)O)O)O)O)O)O)O)O.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


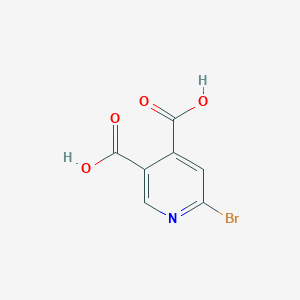
![13-(1,2-dinaphthalen-2-yl-2-phenylmethoxyethoxy)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene](/img/structure/B14771045.png)
